molecular formula C23H18N2O2 B2506196 1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one CAS No. 379246-14-7

1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one

Cat. No.: B2506196
CAS No.: 379246-14-7
M. Wt: 354.409
InChI Key: BJAQFRUMZMUDEZ-UHFFFAOYSA-N
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Description

1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one is a propanone derivative featuring a phthalazine core substituted with a phenyl group at the 4-position. The phthalazin-1-yl moiety is linked via an ether bond to a para-substituted phenyl ring, which is further attached to a propan-1-one group. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for diverse applications, including pharmaceuticals and materials science.

The phthalazine ring contributes to π-π stacking interactions, while the ether linkage and propanone group influence solubility and reactivity.

Properties

IUPAC Name

1-[4-(4-phenylphthalazin-1-yl)oxyphenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-2-21(26)16-12-14-18(15-13-16)27-23-20-11-7-6-10-19(20)22(24-25-23)17-8-4-3-5-9-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAQFRUMZMUDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one typically involves a multi-step process. One common method starts with the preparation of 4-phenylphthalazin-1-ol, which is then reacted with 4-bromophenylpropan-1-one under basic conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-((4-Phenylphthalazin-1-yl)oxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The phthalazine core can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Aryl Ether-Linked Propanones

1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one (S1i)
  • Structure : Features a tert-butyldimethylsilyl (TBS)-protected hydroxyl group instead of the phthalazine ring.
  • However, it reduces polarity compared to the phthalazine-containing target compound .
  • Applications : Used as a protected intermediate in ketone synthesis, highlighting its utility in multi-step organic reactions.
1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one
  • Structure : Substituted with a morpholine-ethyl ether chain.
  • Properties : The morpholine group introduces basicity and hydrogen-bonding capacity, which may enhance solubility in polar solvents. This contrasts with the phthalazine ring’s planar, aromatic nature .
  • Synthesis : Prepared via etherification, demonstrating compatibility with heterocyclic amine linkages .

Heterocyclic Derivatives

1-{4-[7-Chloro-6-(2-fluoro-6-hydroxyphenyl)-4-phenylphthalazin-1-yl]piperazin-1-yl}propan-1-one (OJ1)
  • Structure : Contains a phthalazine core modified with chloro, fluoro, and piperazine groups.
  • Properties: The piperazine ring introduces conformational flexibility and basicity, while halogen atoms enhance electronegativity and binding specificity.
  • Molecular Weight : 585.95 g/mol (vs. ~443.48 g/mol estimated for the target compound), indicating significant differences in steric bulk .
3-(4-Hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one
  • Structure : Combines morpholine and nitro substituents.
  • Properties : The nitro group confers strong electron-withdrawing effects, altering electronic distribution compared to the phthalazine’s neutral aromatic system. This may influence redox behavior or receptor interactions .

Substituent Effects on Bioactivity and Physicochemical Properties

FAI-10: 3-(4-Acetylpiperazin-1-yl)-1-(4-(heptyloxy)phenyl)propan-1-one
  • Structure : Includes a piperazine-acetyl group and heptyloxy chain.
  • Properties : The heptyloxy chain increases lipophilicity (logP ~4.5), while the acetylated piperazine enhances metabolic stability. Reported purity: 93% (HPLC-UV) .
1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (BIA)
  • Structure : Nitrophenyl and trifluoromethyl groups enhance electron-deficient character.
  • Properties : The trifluoromethyl group improves resistance to oxidative metabolism, a feature absent in the target compound. Molecular weight: 463.39 g/mol .

Conjugated Systems and Reactivity

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • Structure: α,β-unsaturated ketone (propenone).
  • Properties: The conjugated system enables Michael addition reactions, unlike the saturated propanone in the target compound. This reactivity is exploited in chalcone-based drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Phthalazin-1-yl, phenyl ether ~443.48* High aromaticity, moderate polarity
1-(4-(TBS-oxy)phenyl)propan-1-one (S1i) TBS-protected ether 264.44 Lipophilic, synthetic intermediate
FAI-10 Piperazine, heptyloxy 375.26 93% purity, high logP
BIA (Trifluoromethyl derivative) CF3, nitro, piperazine 463.39 Metabolic stability
OJ1 (Phthalazine-piperazine) Cl, F, piperazine 585.95 Flexible, halogenated

*Estimated based on structural formula.

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